1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one
Description
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one is a fluorinated acetophenone derivative featuring a phenyl ring substituted with hydroxyl (-OH) at position 2, fluorine (-F) at position 4, and a trifluoromethyl (-CF₃) group at position 4. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the trifluoromethyl and fluorine substituents.
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-[4-fluoro-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O2/c1-4(14)5-2-6(9(11,12)13)7(10)3-8(5)15/h2-3,15H,1H3 |
InChI Key |
AMSNPCXXIVTJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Fries Rearrangement
- Acylation : Protect 4-fluoro-5-(trifluoromethyl)phenol with trifluoroacetic anhydride to form the corresponding aryl trifluoroacetate.
- Rearrangement : Catalyze the reaction with AlCl₃ or BF₃ under reflux to yield the acetylated product.
- Deprotection : Hydrolyze the intermediate under acidic conditions to recover the hydroxyl group.
Example :
- Starting material: 4-Fluoro-5-(trifluoromethyl)phenyl trifluoroacetate.
- Catalyst: AlCl₃ (1.2 equiv), 120°C, 6 h.
- Yield: ~45% after purification.
Advantages : Scalable for bulk synthesis.
Limitations : Requires harsh conditions, leading to side reactions.
Lithiation-Trifluoroacylation
- Protection : Protect 4-fluoro-5-(trifluoromethyl)phenol with methoxymethyl (MOM) chloride.
- Lithiation : Treat with n-BuLi and TMEDA in dry ether at −78°C.
- Acylation : React with ethyl trifluoroacetate to introduce the acetyl group.
- Deprotection : Remove MOM with HCl/MeOH.
Example :
Advantages : Regioselective functionalization.
Limitations : Sensitivity to moisture and low temperatures.
Electrophilic Substitution
- Nitration/Halogenation : Introduce fluorine or trifluoromethyl groups via electrophilic agents (e.g., F-TEDA-BF₄ for fluorination).
- Acetylation : Use acetyl chloride in the presence of Lewis acids.
Example :
- Substrate: 2-Hydroxy-5-(trifluoromethyl)phenylacetone.
- Fluorinating agent: Selectfluor® (1.5 equiv), CH₃CN, 80°C, 12 h.
- Yield: ~35%.
Advantages : Modular for diverse substitutions.
Limitations : Competing side reactions reduce efficiency.
Comparative Analysis of Methods
Characterization Data
- IUPAC Name : this compound.
- CAS Number : 208173-21-1.
- Physical Properties : Colorless to light yellow liquid; purity ≥97%.
- Spectroscopic Data :
Challenges and Optimization
- Regioselectivity : Competing substitution patterns necessitate protective group strategies.
- Trifluoromethyl Introduction : Use of Ruppert-Prakash reagent (CF₃SiMe₃) improves efficiency.
- Purification : Column chromatography (hexane/EtOAc) is critical for isolating the product.
Chemical Reactions Analysis
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluoro and hydroxy groups on the phenyl ring can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with specific therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interactions .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s activity and physicochemical properties are heavily influenced by substituent positions. Key analogs include:
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group in the target compound increases acidity at C2-OH and stabilizes negative charges, enhancing reactivity in nucleophilic substitutions .
- Lipophilicity: The C4-F substituent contributes to higher logP compared to non-fluorinated analogs, improving membrane permeability .
Reactivity Trends :
Physicochemical Properties
Notes:
- The target compound’s higher molar mass and fluorine content suggest lower aqueous solubility compared to non-fluorinated analogs.
- Melting points correlate with crystallinity, influenced by hydrogen bonding (C2-OH) and halogen interactions .
Biological Activity
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one, with the CAS number 1823879-32-8, is a fluorinated phenolic compound that has garnered attention for its potential biological activities. Its structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H6F4O2
- Molecular Weight : 222.14 g/mol
- Melting Point : Not available
- Solubility : Not available
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, particularly in antimicrobial applications. The compound has been evaluated for its efficacy against various bacterial and fungal strains.
Antimicrobial Activity
-
Antibacterial Properties :
- The compound has demonstrated inhibitory effects against Gram-positive bacteria. For instance, it exhibited minimal inhibitory concentrations (MIC) in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .
- Antifungal Properties :
Study 1: Antimicrobial Screening
A study conducted on various Schiff base derivatives including this compound revealed its effectiveness against biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to inhibit biofilm formation was quantified using minimum biofilm inhibitory concentration (MBIC) values ranging from 62.216 to 124.432 μg/mL .
Study 2: Mechanistic Insights
Computational studies have provided insights into the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to bacterial enzymes critical for survival under antibiotic stress .
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625–62.5 μM | Inhibition of protein synthesis |
| Antibacterial | Enterococcus faecalis | 62.5–125 μM | Disruption of nucleic acid synthesis |
| Antifungal | Candida albicans | IC50 < Fluconazole | Inhibition of biofilm formation |
| Biofilm Inhibition | MRSA | MBIC 62.216–124.432 μg/mL | Disruption of cell-to-cell adhesion |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves trifluoromethylation of fluorophenol derivatives. A common approach uses trifluoromethyl iodide (CFI) with a base (e.g., KCO) in aprotic solvents like DMSO under controlled temperature (60–80°C) . Optimization includes:
- Solvent selection : Polar aprotic solvents enhance electrophilic substitution.
- Catalyst screening : Copper catalysts (e.g., CuI) improve trifluoromethylation efficiency .
- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization ensures purity.
Q. How can the structural and electronic properties of this compound be characterized using spectroscopic and computational methods?
- Methodology :
- NMR : - and -NMR identify substituent positions (e.g., hydroxy at C2, trifluoromethyl at C5). Chemical shifts for CF groups appear at ~110–120 ppm in -NMR .
- X-ray crystallography : Determines 3D conformation and hydrogen-bonding patterns (e.g., hydroxyl interactions) .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity, using functionals like B3LYP with 6-31G(d,p) basis sets .
Q. What are the key stability considerations for this compound under varying storage and experimental conditions?
- Methodology :
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C for similar fluorinated acetophenones) .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for storage.
- Hydrolytic stability : Accelerated aging studies in aqueous buffers (pH 3–9) assess susceptibility to hydrolysis .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the trifluoromethyl and fluoro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
- Kinetic studies : Compare reaction rates with non-fluorinated analogs using UV-Vis or HPLC.
- Hammett analysis : Correlate substituent constants ( for CF: +0.43; for F: +0.06) with NAS activation energies .
- Computational modeling : Electron density maps (e.g., Laplacian of the electron density) highlight electrophilic regions .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
- Methodology :
- Assay standardization : Use recombinant enzymes (e.g., CYP450 isoforms) with consistent substrate concentrations and incubation times .
- Control experiments : Test for non-specific binding via thermal shift assays or surface plasmon resonance (SPR).
- Meta-analysis : Compare IC values across studies, adjusting for variables like solvent (DMSO vs. aqueous) .
Q. How can the compound’s potential as a kinase inhibitor be evaluated, and what structural modifications enhance selectivity?
- Methodology :
- Molecular docking : Use crystal structures of target kinases (e.g., RIPK1 or PERK) to predict binding modes .
- SAR studies : Modify the hydroxy group (e.g., methylation, acylation) and assess activity via kinase profiling panels .
- Cellular assays : Measure cytotoxicity in HEK293 or HeLa cells to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
